Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a furan-3-yl-hydroxypropylamine moiety linked via an oxoacetamido bridge.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(furan-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-17(23)11-2-4-13(5-3-11)19-16(22)15(21)18-8-6-14(20)12-7-9-25-10-12/h2-5,7,9-10,14,20H,6,8H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWZSHRHBFAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-yl derivative, which is then reacted with an amino acid derivative to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-3-yl alcohol .
Scientific Research Applications
Antimicrobial Activity
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 20 |
| 5b | E. coli | 18 |
| 5c | K. pneumoniae | 15 |
| Control | Ketoconazole | 25 |
Table 1: Antimicrobial activity of synthesized compounds related to this compound.
Cytotoxicity Studies
The compound has been assessed for cytotoxicity against various cancer cell lines, revealing selective cytotoxic effects that may be beneficial for targeted cancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Table 2: Cytotoxicity profile of this compound against cancer cell lines.
Case Study 1: Antimicrobial Efficacy
In laboratory settings, this compound was tested against multi-drug resistant bacterial strains. The results indicated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
Recent investigations into the effects of this compound on various cancer cell lines demonstrated that it inhibited cell proliferation and induced apoptosis in HeLa cells. These findings highlight its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The furan ring and amino acid derivative can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn:
Table 2: Property Comparison
Biological Activity
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives containing furan moieties have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers .
2. Antimicrobial Effects
Studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
3. Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may enhance neuronal survival under oxidative stress conditions by modulating antioxidant pathways and reducing inflammatory responses .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.
- Modulation of Signaling Pathways : It is believed to influence various signaling pathways, including those related to apoptosis and inflammation.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of furan-containing compounds, this compound was tested against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against Staphylococcus aureus and Escherichia coli. This compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, suggesting its potential as a therapeutic agent against resistant bacterial infections .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Neuroprotective | Enhances neuronal survival |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Implication |
|---|---|
| Furan ring | Enhanced anticancer activity |
| Hydroxypropyl group | Increased solubility and bioavailability |
| Amido linkage | Improved interaction with target enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
